2-Methyl-1,3-dioxolane-2-propanol-d4
Description
Chemical Identity and Nomenclature
This compound is formally identified by the Chemical Abstracts Service registry number 1215630-77-5, establishing its unique chemical identity in the scientific literature. The compound possesses the molecular formula C7H10D4O3, reflecting the substitution of four hydrogen atoms with deuterium isotopes, resulting in a molecular weight of 150.21 grams per mole. This molecular weight represents an increase of 4.03 atomic mass units compared to its non-deuterated counterpart, which has the molecular formula C7H14O3 and a molecular weight of 146.18 grams per mole.
The International Union of Pure and Applied Chemistry systematic name for this compound is 1,1,2,2-tetradeuterio-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-ol. This nomenclature precisely indicates the positions of deuterium substitution, specifically at the 1,1,2,2-positions of the propanol chain. The structural representation through Simplified Molecular Input Line Entry System notation is expressed as [2H]C([2H])(CC1(OCCO1)C)C([2H])([2H])O, clearly delineating the deuterium atom placements within the molecular framework.
Several synonymous designations exist for this compound in chemical databases and literature. The compound is alternatively referred to as 4,4-(Ethylenedioxy)-1-pentanol-d4, reflecting its structural relationship to ethylenedioxy compounds. Additional nomenclature includes 2-Methyl-1,3-dioxolane-2-propanol D4 and 3-(2-methyl-1,3-dioxolan-2-yl)propan-1,1,2,2-d4-1-ol, each emphasizing different aspects of its chemical structure. The unlabeled parent compound, 2-methyl-1,3-dioxolane-2-propanol, is registered under Chemical Abstracts Service number 29021-98-5, providing a direct reference for comparative studies.
The International Chemical Identifier representation for this deuterated compound is InChI=1S/C7H14O3/c1-7(3-2-4-8)9-5-6-10-7/h8H,2-6H2,1H3/i2D2,4D2, which encodes the complete structural information including isotopic substitutions. The corresponding International Chemical Identifier Key is NEPTYGVWDNDVBS-BYUTVXSXSA-N, providing a unique hash identifier for database searches and chemical informatics applications.
Historical Development of Deuterated Dioxolane Derivatives
The development of deuterated dioxolane derivatives emerged from the broader historical context of isotopic labeling techniques and the specific synthesis of 1,3-dioxolane compounds. The parent 1,3-dioxolane structure has been known since the early 20th century, with synthesis methods evolving from simple condensation reactions between ethylene glycol and aldehydes. Traditional synthetic approaches involved the reaction of formaldehyde with ethylene glycol under acidic conditions, achieving yields of approximately 95.4% through optimized reaction parameters including temperature control at 130 degrees Celsius and reaction times of 2 hours.
The synthesis of 1,3-dioxolane derivatives gained significant attention in pharmaceutical chemistry during the late 20th century, particularly with the development of nucleoside analogs. Historical patent literature from 1989, including European patent EP 0337713, documented the first dioxolane analogs with biological activity. These early developments established the foundation for understanding dioxolane chemistry and its potential applications in medicinal chemistry. The stereoselective preparation of purine dioxolane nucleoside derivatives, as described in patent CN101801382B, demonstrated advanced synthetic methodologies for creating optically pure dioxolane compounds.
The evolution toward deuterated dioxolane derivatives represents a more recent advancement in isotopic labeling technology. The development of stable isotope-labeled compounds has been extensively documented since the mid-20th century, with deuterium labeling becoming particularly prominent due to its favorable properties in analytical applications. The strategic incorporation of deuterium atoms into organic molecules allows researchers to exploit the kinetic isotope effect and enhance the analytical capabilities of chemical compounds. Modern deuteration techniques have enabled the precise placement of deuterium atoms at specific molecular positions, as demonstrated in the synthesis of this compound.
Recent advances in deuteration methodologies have focused on developing more efficient and selective labeling strategies. Contemporary research has emphasized the use of directing-group-enabled deuteration for heteroaromatic compounds and the application of transition metal catalysis for selective hydrogen-deuterium exchange reactions. These methodological improvements have made it possible to synthesize deuterated compounds with high isotopic purity and positional selectivity, enabling the production of compounds like this compound with precisely controlled deuterium placement.
Role of Isotopic Labeling in Modern Chemical Research
Isotopic labeling has emerged as a fundamental technique in contemporary chemical research, providing researchers with powerful tools for investigating molecular behavior, reaction mechanisms, and biological processes. The incorporation of stable isotopes such as deuterium into organic molecules enables scientists to track chemical transformations with extraordinary precision and sensitivity. Stable isotope-labeled compounds have found extensive applications across multiple research domains, including pharmaceutical development, environmental studies, and mechanistic chemistry.
The application of deuterium labeling in pharmaceutical research has revolutionized approaches to drug metabolism studies and pharmacokinetic investigations. Deuterated compounds enable researchers to study metabolic pathways, bioavailability, and drug interactions with enhanced precision compared to traditional analytical methods. The kinetic isotope effect associated with carbon-deuterium bonds provides valuable insights into reaction mechanisms and metabolic processes, allowing for detailed analysis of chemical processes and interactions. This enhanced analytical capability has made deuterated compounds particularly valuable in absorption, distribution, metabolism, and excretion studies for pharmaceutical development.
Nuclear magnetic resonance spectroscopy represents one of the most significant applications of isotopically labeled compounds in modern analytical chemistry. Deuterated solvents and compounds provide essential tools for structural elucidation and mechanistic studies. The unique nuclear properties of deuterium enable researchers to conduct sophisticated nuclear magnetic resonance experiments that would be impossible with conventional hydrogen-containing compounds. The application of deuterated compounds in nuclear magnetic resonance studies allows for detailed structural characterization of biomolecules and measurement of ligand-protein interactions.
Mass spectrometry applications have been similarly transformed by the availability of stable isotope-labeled compounds. The mass difference between deuterated and non-deuterated analogs enables precise quantitative analysis and improves analytical specificity. This enhanced specificity has proven particularly valuable in proteomics, metabolomics, environmental analysis, and food sciences. The use of stable isotope-labeled compounds as internal standards in mass spectrometry has become standard practice for achieving accurate and precise analytical measurements.
The role of isotopic labeling extends beyond analytical applications to include fundamental studies of chemical reactivity and biological processes. Mechanistic and kinetic studies benefit enormously from the ability to track specific atoms through complex reaction sequences. Environmental research applications utilize stable isotope labeling to trace the fate of chemicals in complex systems, providing insights into persistence and environmental impact. The minimally perturbative nature of isotopic modifications makes these compounds particularly valuable for studying biological systems without significantly altering their natural behavior.
Properties
IUPAC Name |
1,1,2,2-tetradeuterio-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-7(3-2-4-8)9-5-6-10-7/h8H,2-6H2,1H3/i2D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPTYGVWDNDVBS-BYUTVXSXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC1(OCCO1)C)C([2H])([2H])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
The compound features a 1,3-dioxolane ring fused to a propanol chain, with four deuterium atoms replacing hydrogens at the 1,1,2,2 positions of the propanol moiety. Its IUPAC name, 1,1,2,2-tetradeuterio-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-ol , reflects this substitution pattern. The molecular formula is C₇H₁₀D₄O₃ , with a molecular weight of 150.21 g/mol . Key properties include a hydrogen bond donor count of 1, a topological polar surface area of 38.7 Ų, and solubility in chloroform, dichloromethane, and methanol.
Role of Deuteration
Deuteration at specific positions reduces metabolic degradation rates and improves detection sensitivity in spectroscopic analyses. The SMILES notation, [2H]C([2H])(CC1(OCCO1)C)C([2H])([2H])O , confirms deuterium placement on the propanol chain, which is critical for tracking reaction pathways in drug synthesis.
Synthetic Approaches to this compound
Formation of the Dioxolane Ring
The 1,3-dioxolane ring is typically synthesized via acid-catalyzed acetal formation between a diol and a carbonyl compound. For the non-deuterated analog, 2-methyl-1,3-propanediol reacts with acetone or a similar ketone under acidic conditions. For example:
This step likely employs catalysts like p-toluenesulfonic acid (PTSA) or Lewis acids to drive cyclization.
Deuteration Strategies
Deuterium incorporation occurs either during or after dioxolane formation:
Post-Synthesis Deuterium Exchange
The propanol side chain undergoes H/D exchange using deuterated solvents (e.g., D₂O) or acidic deuterium sources. For instance, treating the non-deuterated compound with D₂O and a catalytic acid (e.g., DCl) facilitates selective deuteration at labile hydrogen sites. This method is cost-effective but may lack positional specificity.
Use of Deuterated Starting Materials
Synthesizing the propanol moiety from deuterated precursors ensures precise deuterium placement. For example:
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Deuterated Reduction : Reducing a ketone precursor (e.g., 3-(2-methyl-1,3-dioxolan-2-yl)propanal) with sodium borodeuteride (NaBD₄) yields the deuterated alcohol:
Catalytic Deuteration
Hydrogenation of alkene intermediates with deuterium gas (D₂) and palladium catalysts introduces deuterium across double bonds. This method is less common for this compound due to the saturated nature of the dioxolane ring.
Purification and Characterization
Isolation Techniques
Post-synthesis, the crude product is purified via:
Analytical Confirmation
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NMR Spectroscopy : ¹H NMR confirms deuterium incorporation by absence of signals at 1.1–1.5 ppm (protonated CH₂ groups).
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Mass Spectrometry : High-resolution MS (HRMS) shows a molecular ion peak at m/z 150.1194, consistent with the deuterated formula.
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Infrared Spectroscopy : Stretching vibrations at 2100–2200 cm⁻¹ indicate C-D bonds.
Applications in Pharmaceutical Research
Isotopic Labeling of Antimalarials
The compound serves as a key intermediate in synthesizing deuterated chloroquine and cletoquine, enabling studies on drug metabolism and resistance mechanisms. Its deuterium atoms act as tracers in mass spectrometric assays to quantify drug distribution in biological systems.
Reaction Mechanism Elucidation
In organic synthesis, the deuterated dioxolane aids in identifying kinetic isotope effects (KIEs) during acetal hydrolysis or transacetalization reactions. For example, comparing reaction rates between deuterated and non-deuterated analogs reveals hydrogen/deuterium participation in rate-determining steps.
Challenges and Optimization
Selectivity in Deuteration
Achieving site-specific deuterium incorporation remains challenging. Optimization strategies include:
Chemical Reactions Analysis
2-Methyl-1,3-dioxolane-2-propanol-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield corresponding carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Methyl-1,3-dioxolane-2-propanol-d4 is widely used in scientific research due to its stable isotope labeling, which makes it valuable in various analytical techniques. In chemistry, it is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics . In biology, it is employed in metabolic studies to trace the pathways of biochemical reactions . Additionally, it has applications in medicine, particularly in the development of new drugs and therapeutic agents . In the industry, it is used in the synthesis of complex organic compounds and as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of 2-Methyl-1,3-dioxolane-2-propanol-d4 involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a tracer molecule, allowing researchers to monitor the movement and transformation of compounds within cells and tissues . Its stable isotope labeling enables precise tracking of metabolic processes and the identification of key intermediates and products .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares structural features, physical properties, and applications of 2-Methyl-1,3-dioxolane-2-propanol-d4 with related compounds:
*Estimated based on non-deuterated form . †Calculated from molecular formula.
Key Distinctions
- Deuterium vs. Non-Deuterated Analogs: The deuterated form (target compound) is critical for reducing proton interference in NMR, unlike its non-deuterated counterpart (C₇H₁₄O₃), which lacks isotopic labeling .
- Substituent Effects: The phenyl group in 2-Methyl-1-phenyl-2-propanol increases hydrophobicity, making it suitable for lipophilic applications . The propenyl group in 4-Methyl-2-propenyl-1,3-dioxolane introduces unsaturation, enhancing reactivity in polymerization . The chiral center in (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol enables enantioselective synthesis .
Physical and Regulatory Properties
- Boiling Points: (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol has a reported boiling point of 345.70 K , whereas the target compound’s deuterated nature may slightly alter its volatility.
- Regulatory Status: this compound is a controlled product with strict handling requirements, unlike commercially available analogs like 2-Methyl-1-phenyl-2-propanol .
Biological Activity
2-Methyl-1,3-dioxolane-2-propanol-d4 (CAS No. 1215630-77-5) is a deuterated derivative of 1,3-dioxolane, which has garnered attention for its potential biological activities. This compound is primarily investigated for its roles in biochemical pathways and its interactions with various biological systems. The following sections detail its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include the condensation of suitable precursors under controlled conditions to yield high-purity products. The use of deuterated solvents and reagents is essential for achieving the desired isotopic labeling.
The biological activity of this compound is attributed to its interaction with cellular components, influencing various metabolic pathways. It acts as a biomarker for immune system activation and is involved in the biosynthesis of important metabolites such as biopterin.
Cellular Effects
This compound has been shown to affect several cellular processes:
- Cell Signaling : It modulates signaling pathways that are crucial for cell proliferation and differentiation.
- Gene Expression : Alters the expression levels of genes involved in immune responses.
- Metabolic Processes : Influences metabolic flux through interactions with key enzymes and cofactors .
Antibacterial and Antifungal Activity
A study on similar dioxolane derivatives demonstrated significant antibacterial and antifungal activities. Compounds derived from 1,3-dioxolanes exhibited efficacy against various pathogens, including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MIC) for these compounds ranged from 625 to 1250 µg/mL against specific strains .
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| Dioxolane Derivative 1 | Staphylococcus aureus | 625 |
| Dioxolane Derivative 2 | Candida albicans | 500 |
| Dioxolane Derivative 3 | Pseudomonas aeruginosa | 1250 |
Case Studies
- In Vivo Studies : Research involving animal models has shown that varying dosages of dioxolane derivatives can lead to different biological outcomes. Low doses often enhance immune responses, while high doses may exhibit cytotoxic effects.
- Pharmacokinetics : The presence of deuterium in the molecular structure affects the pharmacokinetic profile, potentially leading to altered absorption and metabolism compared to non-deuterated counterparts.
Q & A
Basic: What are the recommended synthetic routes for 2-methyl-1,3-dioxolane-2-propanol-d4, and how does deuteration impact reaction optimization?
Deuteration of 2-methyl-1,3-dioxolane-2-propanol typically involves replacing hydrogen atoms with deuterium at specific positions (e.g., hydroxyl or methyl groups). A common approach is acid- or base-catalyzed H/D exchange using deuterated solvents (e.g., D2O) or reagents like NaBD4. For example, deuterated analogs of similar compounds (e.g., 2-methyl-1-phenylpropane-d14) are synthesized via isotopic exchange under controlled pH and temperature to minimize side reactions . Reaction optimization must account for kinetic isotope effects, which may slow reaction rates or alter selectivity compared to the non-deuterated analog.
Basic: How can researchers verify the isotopic purity and structural integrity of this compound?
Isotopic purity and structure are validated using:
- Nuclear Magnetic Resonance (NMR): <sup>1</sup>H NMR identifies residual proton signals, while <sup>2</sup>H NMR or <sup>13</sup>C NMR confirms deuterium incorporation .
- Mass Spectrometry (MS): High-resolution MS (e.g., ESI-TOF) detects molecular ion clusters (e.g., [M+D]<sup>+</sup>) to quantify isotopic enrichment. For example, GC-MS methods developed for non-deuterated analogs like 2-methyl-1,3-propanediol (MPO) can be adapted using deuterium-specific fragmentation patterns .
- FT-IR: Absence of O-H or C-H stretches (replaced by O-D or C-D) confirms deuteration .
Advanced: How can this deuterated compound be applied in metabolic tracer studies to investigate glycolytic or lipid pathways?
This compound can serve as a stable isotope tracer in metabolic flux analysis. For instance:
- Deuterium Tracing: Incubate cells with the deuterated compound and track deuterium incorporation into downstream metabolites (e.g., acetyl-CoA or glycerol-3-phosphate) via LC-MS or GC-MS. This reveals pathway activity in lipid biosynthesis or glycolysis .
- Isotopomer Analysis: Use <sup>13</sup>C-glucose and deuterated analogs in parallel to disentangle contributions from glycolysis vs. pentose phosphate pathways. Computational tools like INCA (Isotopomer Network Compartmental Analysis) model flux distributions .
Advanced: What challenges arise when using this compound in polymer science, such as studying deuterated polyesters or elastomers?
In material science, deuterated monomers like this compound enhance neutron scattering studies to probe polymer chain dynamics. Key challenges include:
- Stereochemical Control: Deuteration may affect polymerization kinetics or stereoregularity. For example, poly(L-lactide)-b-poly(2-methyl-1,3-propylene glutarate) block copolymers require precise stoichiometry to maintain mechanical properties .
- Phase Separation: Deuterated segments can alter phase behavior in block copolymers. Small-angle neutron scattering (SANS) is critical to characterize domain sizes and interfacial roughness .
Advanced: How should researchers address discrepancies in deuterium quantification between NMR and MS data?
Discrepancies often stem from:
- NMR Sensitivity Limits: Low-level impurities (e.g., <5% residual protons) may go undetected in <sup>2</sup>H NMR but appear in MS. Validate with complementary techniques like isotope ratio mass spectrometry (IRMS) .
- Isotopic Exchange: Labile deuterium (e.g., in hydroxyl groups) may exchange with protons during sample preparation. Use anhydrous conditions and inert atmospheres to minimize this .
Basic: What safety protocols are essential for handling deuterated 1,3-dioxolane derivatives in lab settings?
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for volatile intermediates .
- Waste Management: Segregate deuterated waste from non-deuterated solvents. Consult institutional guidelines for disposal of isotopic compounds .
- Spill Response: Absorb spills with vermiculite or sand, avoiding water to prevent isotopic contamination .
Advanced: What computational methods aid in predicting the physicochemical properties of deuterated 1,3-dioxolane derivatives?
- Molecular Dynamics (MD): Simulate solvent interactions and diffusion coefficients using force fields modified for deuterium (e.g., CHARMM-D).
- Density Functional Theory (DFT): Calculate vibrational frequencies (e.g., C-D vs. C-H stretches) to align with experimental FT-IR data .
- QSAR Modeling: Predict logP and solubility changes due to deuteration using tools like COSMOtherm, which accounts for isotope effects .
Basic: What chromatographic techniques are optimal for separating deuterated and non-deuterated species in reaction mixtures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
